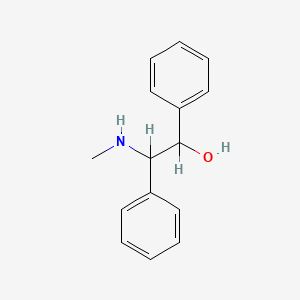

2-(Methylamino)-1,2-diphenylethanol

Description

The exact mass of the compound 2-(Methylamino)-1,2-diphenylethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 182012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methylamino)-1,2-diphenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)-1,2-diphenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methylamino)-1,2-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDFSDCBQJUWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970193 | |

| Record name | 2-(Methylamino)-1,2-diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54852-85-6 | |

| Record name | N-Methyl-1,2-diphenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054852856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC182012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylamino)-1,2-diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylamino)-1,2-diphenylethanol CAS number and properties

The following technical guide details the properties, synthesis, and applications of 2-(Methylamino)-1,2-diphenylethanol , with a specific focus on its role as a chiral auxiliary (Pseudoephenamine) in asymmetric synthesis.

Synonyms: N-Methyl-1,2-diphenylethanolamine, Ephenamine (erythro), Pseudoephenamine (threo).[1]

Executive Summary

2-(Methylamino)-1,2-diphenylethanol is a vicinal amino alcohol structurally related to ephedrine but distinguished by the presence of two phenyl rings on the ethylene backbone.[1] It exists in two diastereomeric forms: the erythro form (Ephenamine) and the threo form (Pseudoephenamine).

While the erythro form is the primary product of direct reduction from benzil imines, the threo-isomer (Pseudoephenamine) has emerged as a superior chiral auxiliary for asymmetric alkylation reactions. It offers distinct advantages over traditional pseudoephedrine auxiliaries, including the formation of highly crystalline intermediates and the absence of regulatory restrictions associated with methamphetamine precursors.

Chemical Identity & Properties

Nomenclature and CAS Registry

Researchers must exercise extreme caution regarding stereochemistry.[1] The generic CAS number often refers to the racemate or is used loosely by vendors.[1]

| Identity | Stereochemistry | CAS Number | Description |

| Generic / Racemic | rac-2-(Methylamino)-1,2-diphenylethanol | 20616-52-8 | Often refers to the (1R,2S) erythro racemate found in commercial catalogs.[1] |

| Ephenamine | (1R,2S) or (1S,2R) | 20616-52-8 | The erythro diastereomer.[1] Precursor to the threo form.[1] |

| Pseudoephenamine | (1R,2R) or (1S,2S) | N/A (See Note) | The threo diastereomer. High-value chiral auxiliary. Note: Often synthesized in-house; commercial availability is limited compared to the erythro form.[1] |

| Unmethylated Parent | 2-Amino-1,2-diphenylethanol | 530-36-9 | Primary amine precursor (generic).[1] |

Physical & Chemical Properties

The properties listed below distinguish the highly crystalline threo auxiliary from its erythro isomer and the structurally similar pseudoephedrine.[1]

| Property | Value (Pseudoephenamine - Threo) | Value (Ephenamine - Erythro) |

| Molecular Formula | C₁₅H₁₇NO | C₁₅H₁₇NO |

| Molecular Weight | 227.31 g/mol | 227.31 g/mol |

| Melting Point | 109 – 110 °C (Orthorhombic crystals) | ~136 °C |

| Solubility | Soluble in EtOH, MeOH, THF, DCM.[1] | Soluble in alcohols; less soluble in non-polar solvents.[1] |

| pKa | ~9.5 (Typical for secondary amines) | ~9.5 |

| Appearance | Large, colorless prisms/crystals | White powder or needles |

Synthesis & Manufacturing

The synthesis of the active threo auxiliary (Pseudoephenamine) typically involves a reduction of benzil monomethylimine followed by a directed isomerization, as the direct reduction favors the erythro form.

Synthesis Workflow (Myers Protocol)

The following pathway describes the optimized route to produce (1R,2R)- or (1S,2S)-Pseudoephenamine.

Figure 1: Synthesis of Pseudoephenamine from Benzil via the Myers protocol.

Detailed Protocol Steps

-

Imine Formation: Condensation of benzil with methylamine in ethanol at low temperature (-10°C) yields benzil monomethylimine.[1]

-

Reduction: Treatment with Lithium Aluminum Hydride (LiAlH₄) in THF reduces the imine and ketone.[1] This step is diastereoselective, favoring the erythro (Ephenamine) isomer (approx. 95:5 ratio).

-

Isomerization (The Key Step): To access the threo (Pseudoephenamine) form:

-

Resolution: The racemic threo product is resolved using chiral mandelic acid to yield enantiopure (1S,2S) or (1R,2R) Pseudoephenamine.

Applications in Asymmetric Synthesis

The primary utility of Pseudoephenamine is as a chiral auxiliary for the alkylation of carboxylic acids. It serves as a superior alternative to pseudoephedrine (Myers' alkylation) due to the crystallinity of its amide intermediates.

Mechanism of Action

The auxiliary is attached to a carboxylic acid substrate.[1][2] Upon treatment with a base (LDA) and lithium chloride (LiCl), the amide forms a rigid Z-enolate.[1][2] The bulky phenyl groups of the auxiliary block one face of the enolate, forcing the electrophile (R-X) to attack from the opposite side.

Figure 2: Cycle of asymmetric alkylation using Pseudoephenamine.[1][2]

Advantages Over Pseudoephedrine

-

Crystallinity: Unlike pseudoephedrine amides, which are often oils, pseudoephenamine amides are typically crystalline solids.[1] This allows for purification via recrystallization rather than chromatography.[1]

-

Regulatory Freedom: Pseudoephenamine is not a precursor to methamphetamine and is not subject to the strict DEA/international regulations that control pseudoephedrine.[1]

-

High Selectivity: Diastereomeric ratios (dr) typically exceed 50:1 for alkylation reactions.[1]

Safety and Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially when using fine powder forms.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or moisture absorption, although the compound is relatively stable.

References

-

Myers, A. G., et al. (2012).[1] "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[1][3] Angewandte Chemie International Edition, 51(19), 4568-4571.[1]

-

Sigma-Aldrich. "Product Specification: (1R,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol."[1] Merck KGaA.[1]

-

Kumagai, N., & Shibasaki, M. (2013).[1] "A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine." Organic Letters, 15(12), 3134–3137.

-

PubChem. "Compound Summary: 2-(Methylamino)-1,2-diphenylethanol."[1] National Library of Medicine.[1]

Sources

(1S,2S)-Pseudoephenamine: A Technical Guide to the Non-Regulated Myers Auxiliary

The following technical guide details the properties, synthesis, and application of (1S,2S)-Pseudoephenamine , a chiral auxiliary developed by the Andrew G. Myers group at Harvard University.

Strategic Overview

Pseudoephenamine is the "second-generation" Myers auxiliary, designed to overcome the regulatory and physical limitations of the classic Pseudoephedrine auxiliary. While Pseudoephedrine is a highly effective chiral controller, it is a regulated precursor to methamphetamine (List I chemical), complicating procurement and storage in industrial and academic settings.

Pseudoephenamine ((1S,2S)-2-(methylamino)-1,2-diphenylethanol) retains the mechanistic efficacy of the Myers alkylation while offering three distinct technical advantages:

-

Regulatory Freedom: It cannot be easily converted into amphetamine-type stimulants; it is non-regulated.[1]

-

Crystallinity: Unlike Pseudoephedrine amides (often oils), Pseudoephenamine amides are highly crystalline.[1][2][3] This allows for diastereomeric purification via recrystallization , often eliminating the need for column chromatography.

-

Enhanced Selectivity: It exhibits superior diastereoselectivity (dr > 99:1) in the construction of quaternary stereocenters compared to Pseudoephedrine.[1][2][3][4]

Chemical Foundation & Mechanism

Structural Identity[1][3]

-

IUPAC Name: (1S,2S)-2-(methylamino)-1,2-diphenylethanol[1][3]

-

Topology: The molecule features a 1,2-diphenyl backbone (unlike the 1-phenyl-1-methyl backbone of Pseudoephedrine).

-

Role: Acts as a chiral scaffold that forms a covalently bound amide with the substrate.

The Mechanistic Pathway (Directed Alkylation)

The core mechanism relies on the formation of a rigid, chelated Lithium-enolate.

-

Acylation: The auxiliary reacts with an acid chloride/anhydride to form the amide.

-

Lithium Enolization: Treatment with LDA and LiCl generates a Z-enolate. The Lithium cation is chelated by the amide oxygen and the auxiliary's alkoxide oxygen.

-

Face-Selective Attack: The bulky phenyl groups of the auxiliary block one face of the enolate, forcing the electrophile (R-X) to attack from the opposite side (anti-to-phenyl).

-

Cleavage: The auxiliary is hydrolyzed (acidic or basic) to release the chiral product (acid, alcohol, or ketone) and recover the auxiliary.

Visualization: The Pseudoephenamine Cycle

Experimental Protocols

Synthesis of the Auxiliary (The Benzil Route)

Note: While 1,2-diphenyl-2-aminoethanol is available, the scalable route from Benzil (Myers, 2013) is preferred for multigram synthesis.

Reagents: Benzil, Methylamine (40% aq), LiAlH4, Mandelic Acid.

-

Imine Formation: Combine Benzil (1.0 equiv) and Methylamine (40% aq, excess) in Ethanol. Heat to 50°C until dissolved, then cool. The monomethylimine crystallizes spontaneously.

-

Reduction: Suspend the imine in THF at 0°C. Add LiAlH4 (pellets or solution). Reflux for 2 hours. Quench (Fieser method) to obtain racemic Pseudoephenamine.

-

Resolution: Dissolve racemate in Ethanol. Add (R)-Mandelic acid. The (1S,2S)-Pseudoephenamine-(R)-Mandelate salt crystallizes. Basify with NaOH to release the free base.

Protocol: Asymmetric Alkylation

Standard Operating Procedure for generating alpha-chiral carboxylic acid derivatives.

Step 1: Acylation (Amide Formation)

-

Setup: Flame-dried flask, inert atmosphere (N2/Ar).

-

Mix: Dissolve (1S,2S)-Pseudoephenamine (1.0 equiv) in dry THF (0.2 M). Add Triethylamine (1.2 equiv).

-

Addition: Add Acid Chloride (1.1 equiv) dropwise at 0°C.

-

Workup: Stir 1h. Quench with water.[5] Extract with DCM.

-

Purification: Recrystallize from Toluene/Heptane (or similar). Do not skip this—crystallinity is the key advantage.

Step 2: Enolization and Alkylation (The Critical Step)

Critical Parameter:Lithium Chloride (LiCl) must be flame-dried under vacuum immediately before use. Wet LiCl kills the diastereoselectivity.

-

Drying LiCl: Place LiCl (6.0 equiv) in the reaction flask. Heat to 150°C under high vacuum (0.5 mmHg) for 2 hours. Cool to RT under Argon.

-

Solvation: Add the Pseudoephenamine Amide (1.0 equiv) and dry THF. Cool to -78°C .[6]

-

Base Addition: Add LDA (2.2 equiv) dropwise. The solution typically turns pale yellow. Stir for 1 hour at -78°C to ensure complete Z-enolate formation.

-

Electrophile Addition: Add the Alkyl Halide (R-X, 1.5–3.0 equiv).

-

Reaction: Stir at -78°C for 2–4 hours, then slowly warm to 0°C (only if R-X is unreactive; for reactive halides, keep at -78°C).

-

Quench: Add saturated NH4Cl.

-

Analysis: Check dr via crude NMR. (Expect >19:1).[7]

Step 3: Cleavage (Hydrolysis)

To obtain the carboxylic acid:

-

Reflux the alkylated amide in 1:1 Dioxane/1N NaOH for 2 hours.

-

Extract the auxiliary (organic layer).

-

Acidify the aqueous layer to precipitate the chiral acid.

Comparative Data: Pseudoephedrine vs. Pseudoephenamine[1][2][3][7][8][9]

The following table summarizes the performance metrics derived from Myers' comparative studies. Note the significant advantage of Pseudoephenamine in forming quaternary centers.[1][2][3]

| Metric | (1S,2S)-Pseudoephedrine | (1S,2S)-Pseudoephenamine |

| Regulatory Status | List I Chemical (DEA Regulated) | Unregulated |

| Physical State (Amides) | Often Oils / Low MP Solids | Highly Crystalline Solids |

| Purification Method | Flash Chromatography | Recrystallization |

| Alkylation dr (Secondary) | 95:5 to >99:1 | >99:1 |

| Alkylation dr (Quaternary) | 80:20 to 95:5 | >98:2 |

| Auxiliary Recovery | >80% | >90% |

Advanced Application: Quaternary Amino Acids

Pseudoephenamine is particularly adept at synthesizing

Workflow:

-

Condense with Pivalaldehyde to form the Pivaldimine (Schiff base).

-

Alkylate with R-X using LDA/LiCl.[6]

-

Hydrolyze to release the quaternary

-methyl amino acid.

Visualization: Quaternary Stereocenter Logic

[1][5][7]

References

-

Discovery & Application: Morales, M. R.; Mellem, K. T.; Myers, A. G. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[1][8] Angew.[8] Chem. Int. Ed.2012 , 51, 4568–4571.[8] Link

-

Scalable Synthesis: Hugelshofer, C. L.; Mellem, K. T.; Myers, A. G.[8] "A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine." Org.[8][9][10] Lett.2013 , 15, 3134–3137.[8] Link

-

Quaternary Amino Acids: Medley, J. W.; Movassaghi, M.

-Methyl -

Original Myers Alkylation (Context): Myers, A. G. et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.[11]1997 , 119, 6496–6511. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Research — Kevin Mellem [kevinmellem.com]

- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fragmentlibrary.com [fragmentlibrary.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

The Myers Pseudoephenamine Auxiliary: Evolution, Mechanism, and Protocol

Topic: History and Development of Myers' Pseudoephenamine Auxiliary Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Myers Pseudoephenamine Auxiliary represents the modern evolution of directed asymmetric alkylation. Originally developed by Andrew G. Myers to address the regulatory and supply chain vulnerabilities of the classic pseudoephedrine auxiliary, pseudoephenamine ((1S,2S)-2-(methylamino)-1,2-diphenylethanol) offers a distinct advantage: it is a non-regulated, easily synthesized scaffold that frequently outperforms its predecessor in stereocontrol, particularly for the construction of quaternary stereocenters.

This guide details the technical development of this auxiliary, contrasting it with the legacy pseudoephedrine system, and provides actionable protocols for its synthesis and application in high-precision asymmetric alkylations.

Historical Context: From Ephedrine to Ephenamine

The Legacy System: Pseudoephedrine (1994–1997)

In the mid-1990s, Myers introduced pseudoephedrine as a practical alternative to Evans' oxazolidinones. The core innovation was the use of Lithium Chloride (LiCl) to accelerate enolization and break up aggregates, allowing for highly diastereoselective alkylations of amide enolates.

-

Mechanism: Directed alkylation via a lithium-chelated Z-enolate.

-

The Problem: By the mid-2000s, pseudoephedrine became heavily regulated globally as a precursor to methamphetamine. This created a significant barrier for industrial scale-up and academic procurement.

The Solution: Pseudoephenamine (2012)

In 2012, Myers, Morales, and Mellem introduced pseudoephenamine .[1][2][3] Structurally related to pseudoephedrine but chemically distinct, it replaces the C1-methyl group with a phenyl ring.

-

Regulatory Status: Unregulated (cannot be easily converted to amphetamines).[1]

-

Crystallinity: The bis-phenyl structure imparts high crystallinity to intermediates, facilitating purification without chromatography.

-

Stereocontrol: The increased steric bulk of the vicinal diphenyl system enhances facial bias, often yielding higher diastereomeric ratios (dr) than pseudoephedrine, especially in challenging quaternary center formations.

Mechanistic Foundation

The efficacy of the pseudoephenamine auxiliary relies on chelation-controlled enolization and solvent-separated ion pairing .

The Reaction Cycle

-

Acylation: The auxiliary is coupled with a carboxylic acid to form a tertiary amide.[4]

-

Enolization: Treatment with LDA in the presence of LiCl generates a Z-enolate.[2] The lithium cation is chelated between the enolate oxygen and the auxiliary's alkoxide oxygen.

-

Alkylation: The electrophile approaches the Re-face of the enolate (for the S,S-auxiliary), directed away from the solvent-shielded auxiliary bulk.

-

Cleavage: The amide bond is cleaved (hydrolysis or reduction) to release the chiral product and recover the auxiliary.[2]

Visualization: The Myers Alkylation Pathway

Caption: The cyclic workflow of Myers' pseudoephenamine alkylation, highlighting the critical Li-chelated intermediate.

Technical Comparison: Pseudoephenamine vs. Pseudoephedrine[1][2][5]

The following table synthesizes data comparing the two auxiliaries, highlighting the superiority of pseudoephenamine for specific applications.

| Feature | Pseudoephedrine (Classic) | Pseudoephenamine (Modern) |

| Structure | 1-phenyl-2-(methylamino)propan-1-ol | 1,2-diphenyl-2-(methylamino)ethanol |

| Regulatory Risk | High (Methamphetamine precursor) | None (Unregulated) |

| Crystallinity | Moderate (Oils common) | High (Solids common) |

| Quaternary Centers | Good dr (typically ~90:10 to 95:5) | Excellent dr (typically >97:3) |

| Availability | Commodity chemical (restricted) | Synthetic (2-step from Benzil) |

| Reaction Rate | Fast | Comparable |

Experimental Protocols

A. Synthesis of the Auxiliary (Pseudoephenamine)

Unlike pseudoephedrine, pseudoephenamine is not typically bought in bulk; it is synthesized.[2] The standard route utilizes Benzil as the starting material.

Reference: Morales, M. R.; Mellem, K. T.; Myers, A. G. Angew.[2][3] Chem. Int. Ed.2012 , 51, 4568.[3][5]

-

Imine Formation: Condense Benzil with methylamine to form the diimine.

-

Reduction: Stereoselective reduction (using NaBH4 or similar) yields the erythro-amino alcohol.

-

Epimerization (The Key Step): To access the active threo ((1S,2S) or (1R,2R)) form, the erythro precursor is cyclized to an oxazoline and hydrolyzed.[1]

B. Standard Alkylation Protocol

This protocol describes the alkylation of a pseudoephenamine propionamide to install an alpha-methyl group.

Reagents:

-

Pseudoephenamine amide (1.0 equiv)[6]

-

LDA (Lithium Diisopropylamide) (2.2 equiv)

-

LiCl (Lithium Chloride) (6.0 equiv) - Critical for breaking oligomers.

-

Alkyl Halide (1.5 equiv)

-

THF (Anhydrous)

Step-by-Step Procedure:

-

Drying: Flame-dry a flask containing LiCl (6.0 equiv) under high vacuum. This is essential; wet LiCl kills the reaction.

-

Solvation: Add anhydrous THF and the pseudoephenamine amide (1.0 equiv). Cool to –78 °C.

-

Enolization: Add LDA (2.2 equiv) dropwise. The solution typically turns pale yellow.

-

Expert Insight: The first equivalent deprotonates the hydroxyl group (alkoxide formation); the second deprotonates the alpha-carbon (enolate formation).

-

-

Incubation: Stir at 0 °C for 15 minutes, then cool back to –78 °C.

-

Why? This "aging" step ensures complete breakdown of enolate aggregates into the reactive monomeric species via LiCl coordination.

-

-

Alkylation: Add the alkyl halide. Stir at –78 °C for 2–4 hours.

-

Quench: Quench with saturated NH4Cl. Extract with EtOAc.

-

Purification: Recrystallize the crude solid. (Chromatography is often unnecessary due to the auxiliary's crystallinity).

C. Cleavage (Hydrolysis to Acid)

-

Dissolve alkylated amide in 1,4-dioxane.

-

Add 1N NaOH (4 equiv) and reflux gently.

-

Upon completion, extract the auxiliary (which remains organic) with ether.

-

Acidify the aqueous layer to precipitate/extract the chiral carboxylic acid.

Mechanistic Visualization: The Transition State

The high stereoselectivity arises from a rigid transition state where the lithium cation bridges the enolate oxygen and the auxiliary alkoxide.

Caption: The Li-bridged transition state forces the electrophile to approach from the face opposite the auxiliary's phenyl rings.

References

-

Original Pseudoephedrine Methodology (Foundation): Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.[2][3][4][7][5][8][9]1997 , 119, 6496–6511.[2][3]

-

Pseudoephenamine Introduction (Primary Topic Source): Morales, M. R.; Mellem, K. T.; Myers, A. G. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[2] Angew.[3][5][10] Chem. Int. Ed.2012 , 51, 4568–4571.[3][5]

-

Mechanistic Insight (Role of LiCl): Kumagai, N.; Myers, A. G. "Properties and Reactivity of the Enolates of Pseudoephedrine Amides."[2][4][11] Angew.[3][5][10] Chem. Int. Ed.2008 , 47, 1–5.

-

Detailed Synthesis of Pseudoephenamine: Mellem, K. T.; Myers, A. G.[3] "A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine." Org.[4][10][12] Lett.2013 , 15, 5594–5597.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric C-C Bond Formation [organic-chemistry.org]

- 6. Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Preparation of pseudoephenamine amides from carboxylic acids

Application Note: High-Efficiency Preparation of Pseudoephenamine Amides

Executive Summary & Rationale

The preparation of pseudoephenamine amides is the critical entry point for the "Myers Asymmetric Alkylation" platform, a gold-standard methodology for synthesizing enantiomerically enriched carboxylic acids, alcohols, and ketones. While pseudoephedrine was the original auxiliary of choice, pseudoephenamine (

-

Regulatory Restrictions: Unlike pseudoephedrine, pseudoephenamine is not a precursor to methamphetamine and is therefore non-regulated.[1][2]

-

Crystallinity: The additional phenyl ring in pseudoephenamine renders its amide derivatives highly crystalline. This allows for purification via recrystallization rather than chromatography, a significant advantage for scale-up and process chemistry.

This guide details the optimized protocols for coupling carboxylic acids to pseudoephenamine, ensuring high yield, stereochemical integrity, and operational simplicity.

Chemical Foundation & Mechanism

To successfully synthesize these amides, one must understand the structural differences and the activation mechanism.

Structural Comparison

Pseudoephenamine differs from pseudoephedrine by the substitution of the methyl group on the backbone with a phenyl group. This "diphenylethanol" backbone drives the crystallinity of the resulting amides.

Figure 1: Structural evolution from Pseudoephedrine to Pseudoephenamine, highlighting the shift toward crystallinity and regulatory compliance.

The Mixed Anhydride Activation

Direct coupling of a carboxylic acid and a secondary amine requires activation. The most robust method for Myers auxiliaries is the Mixed Anhydride Method using Pivaloyl Chloride (PivCl).

-

Step 1: The carboxylic acid is deprotonated by a base (Triethylamine) and attacks Pivaloyl Chloride to form a mixed anhydride.

-

Step 2: The secondary amine of pseudoephenamine attacks the more accessible carbonyl of the mixed anhydride.

-

Selectivity: The bulky tert-butyl group of the pivaloyl moiety directs the nucleophilic attack to the substrate carbonyl, preventing side reactions.

Experimental Protocols

Two protocols are provided: Method A (Mixed Anhydride - Standard) and Method B (Acid Chloride - High Reactivity).

Method A: Mixed Anhydride Coupling (Standard)

Best for: Most carboxylic acids, including those with sensitive functional groups.

Reagents:

-

Carboxylic Acid substrate (

equiv)[3][4] -

Pseudoephenamine (

to -

Triethylamine (

) ( -

Pivaloyl Chloride (PivCl) (

equiv) -

Solvent: Anhydrous THF (0.1 M to 0.2 M concentration)

Step-by-Step Procedure:

-

Activation:

-

Charge a flame-dried round-bottom flask with the Carboxylic Acid (

equiv) and anhydrous THF. -

Cool the solution to -78 °C (or 0 °C for less reactive substrates; note that lower temperatures prevent racemization of sensitive acids).

-

Add

( -

Checkpoint: A white precipitate (

) will form immediately. Stir for 15–30 minutes to ensure complete formation of the mixed anhydride.

-

-

Coupling:

-

In a separate flask, dissolve Pseudoephenamine (

equiv) in a minimal amount of anhydrous THF. -

Add the pseudoephenamine solution via cannula or syringe to the mixed anhydride suspension at the initial temperature.

-

Remove the cooling bath and allow the reaction to warm to Room Temperature (23 °C) . Stir for 2–4 hours.

-

-

Quench & Workup:

-

Quench by adding water or saturated

solution. -

Extract with Ethyl Acetate (

). -

Wash combined organics with

-

Dry over

, filter, and concentrate.

-

-

Purification (The Advantage):

Method B: Acid Chloride Coupling

Best for: Sterically hindered acids or when the acid chloride is commercially available.

Reagents:

-

Acid Chloride (

equiv) -

Pseudoephenamine (

equiv) -

Triethylamine (

equiv) -

DMAP (

equiv - optional catalyst) -

Solvent: DCM or THF

Procedure:

-

Dissolve Pseudoephenamine and

in DCM at 0 °C . -

Add the Acid Chloride dropwise.

-

Warm to RT and stir until TLC indicates consumption of the amine.

-

Perform standard aqueous workup as described in Method A.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of Method A.

Figure 2: Operational workflow for the Mixed Anhydride coupling protocol.

Data & Troubleshooting

Comparative Performance

| Feature | Pseudoephedrine Amides | Pseudoephenamine Amides |

| Physical State | Often Oils / Waxy Solids | Highly Crystalline Solids |

| Purification | Flash Chromatography | Recrystallization |

| Regulatory Status | Regulated (List I Precursor) | Unregulated |

| Alkylation Selectivity | High ( | Superior ( |

| Solubility | Good in THF | Good in THF/Pyridine |

Troubleshooting Guide

-

Issue: Low Yield.

-

Cause: Incomplete formation of mixed anhydride.

-

Solution: Ensure

is dry and PivCl is high quality. Increase activation time to 45 mins.

-

-

Issue: Epimerization of

-center. -

Issue: Poor Solubility of Auxiliary.

-

Cause: Pseudoephenamine is bulky.

-

Solution: If the auxiliary does not dissolve in the addition solvent, gently warm the syringe/cannula or use a slightly larger volume of THF.

-

References

-

Myers, A. G. ; et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Alkylation."[5][6] Journal of the American Chemical Society, 2006 , 128(46), 14825–14841.

-

Morales, M. R. ; Mellem, K. T.; Myers, A. G. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition, 2012 , 51(19), 4568–4571.

-

Kumagai, N. ; Myers, A. G. "A Simple, Scalable Synthetic Route to (+)- and (-)-Pseudoephenamine." Organic Letters, 2013 , 15(12), 3134–3137.[5][6]

Sources

- 1. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. d-nb.info [d-nb.info]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: Lithium Chloride Mediated Enolization and Asymmetric Alkylation of Pseudoephenamine Amides

Abstract: This document provides a comprehensive technical guide on the asymmetric alkylation of pseudoephenamine amides, a powerful and practical method for the synthesis of enantiomerically enriched α-substituted carboxylic acids and their derivatives. We delve into the critical role of lithium chloride (LiCl) in mediating the enolization process, detail the underlying stereochemical model, and present robust, step-by-step protocols for amide preparation, diastereoselective alkylation, and subsequent auxiliary cleavage. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable and scalable method for constructing chiral carbon centers.

Introduction: The Advantage of Pseudoephenamine

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the conversion of prochiral substrates into single enantiomers with high fidelity.[1] While pseudoephedrine has been widely employed for the asymmetric alkylation of amides, its status as a regulated chemical precursor presents significant logistical and legal challenges for researchers.[2][3]

(1S,2S)- or (1R,2R)-pseudoephenamine has emerged as a superior and unrestricted alternative.[4][5] Developed by Myers and coworkers, this auxiliary offers several distinct advantages:

-

Regulatory Freedom: Pseudoephenamine is not a controlled substance and is not known to be convertible into illicit drugs, simplifying procurement and use.[2][6]

-

Enhanced Crystallinity: Amides derived from pseudoephenamine, and their subsequent alkylation products, exhibit a high propensity to be crystalline solids. This greatly facilitates purification by recrystallization and simplifies handling compared to the often-oily pseudoephedrine derivatives.[6][7]

-

Improved Spectroscopic Properties: Pseudoephenamine amide derivatives typically provide sharp, well-defined signals in NMR spectra, aiding in characterization and analysis.[2][6]

-

Exceptional Stereocontrol: The auxiliary provides outstanding levels of diastereoselectivity in alkylation reactions, particularly in the challenging synthesis of α-quaternary carbon centers.[3][4][6]

This guide focuses on the key technology that underpins this powerful methodology: the use of lithium chloride to mediate the formation and subsequent reaction of the amide enolate.

The Crucial Role of Lithium Chloride: A Mechanistic Insight

The success of the Myers-pseudoephenamine alkylation hinges on the inclusion of a seemingly simple salt: lithium chloride. Its presence is essential for achieving rapid, clean, and high-yielding reactions.[8] While the enolate can be formed with a strong base like lithium diisopropylamide (LDA) alone, the reaction is often sluggish and incomplete. The addition of LiCl addresses several key issues inherent to organolithium chemistry.

Causality Behind LiCl Addition:

-

Aggregate Disruption: Lithium amides such as LDA exist in solution not as monomers, but as large, unreactive aggregates (dimers, tetramers, etc.).[9] These aggregates are kinetically slow to react. LiCl acts as a powerful deaggregating agent, breaking down the LDA clusters into smaller, more reactive species.[10][11] This is achieved through the formation of mixed LiCl-LDA aggregates, which are more basic and kinetically faster in the deprotonation step.[10]

-

Enolate Solubilization and Stabilization: The resulting lithium enolate itself can form large, poorly reactive aggregates.[9][12] LiCl prevents this by forming well-defined, soluble mixed aggregates with the enolate.[12] This keeps the enolate "active" and available for reaction with the electrophile.

-

Reaction Acceleration: The LiCl-enolate adduct is dramatically more reactive towards alkylating agents than the enolate homoaggregate.[12] This leads to significantly faster reaction times and allows for alkylations to be conducted efficiently, often at temperatures as low as -78 °C.

The overall effect is a transformation from a slow, often messy reaction to a clean, reliable, and highly diastereoselective process that is complete in a short timeframe.[13]

The Stereochemical Model: How Asymmetry is Achieved

The remarkable diastereoselectivity of the alkylation is a direct consequence of the rigid, chelated structure of the (Z)-enolate intermediate.

Figure 1: Proposed mechanism for stereodirecting alkylation.

Explanation of Stereocontrol:

-

Deprotonation: Upon addition of the LDA/LiCl mixture, the α-proton of the amide is removed to form a lithium enolate. NMR studies on related pseudoephedrine systems suggest the selective formation of the (Z)-enolate isomer.[14][15]

-

Internal Chelation: The key to stereocontrol is the formation of a rigid, six-membered ring chelate. The lithium cation is coordinated simultaneously by the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.

-

Facial Shielding: This chelation forces the two phenyl groups of the auxiliary into defined positions. One phenyl group (attached to the carbon bearing the hydroxyl) effectively blocks the "top face" of the planar enolate.

-

Electrophilic Attack: Consequently, the electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered "bottom face," leading to the formation of a single diastereomer.

Experimental Protocols

Protocol 1: Preparation of the Pseudoephenamine Amide

This protocol describes the coupling of a carboxylic acid with (1S,2S)-(+)-pseudoephenamine using pivaloyl chloride to form a mixed anhydride.

Materials:

-

Carboxylic Acid (R-COOH)

-

(1S,2S)-(+)-Pseudoephenamine [A scalable synthesis is available.[16][17]]

-

Pivaloyl Chloride

-

Triethylamine (Et₃N), distilled

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and anhydrous toluene (approx. 0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equiv) dropwise, followed by the slow, dropwise addition of pivaloyl chloride (1.05 equiv).

-

Stir the resulting white slurry at 0 °C for 1 hour.

-

In a separate flask, dissolve (1S,2S)-(+)-pseudoephenamine (1.0 equiv) in anhydrous DCM (approx. 0.5 M).

-

Add the pseudoephenamine solution via cannula to the mixed anhydride slurry at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude amide is often a crystalline solid and can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography.

Protocol 2: General Procedure for LiCl-Mediated Asymmetric Alkylation

This is the core protocol for the diastereoselective alkylation. Strictly anhydrous and anaerobic conditions are paramount for success.

Materials:

-

Pseudoephenamine Amide (from Protocol 1)

-

Lithium Chloride (LiCl), anhydrous (flame-dried under vacuum and stored in a desiccator)

-

Diisopropylamine, distilled from CaH₂

-

n-Butyllithium (n-BuLi), titrated solution in hexanes

-

Alkyl Halide (Electrophile, R'-X)

-

Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a rubber septum, add anhydrous LiCl (6.0 equiv).

-

Add a solution of the pseudoephenamine amide (1.0 equiv) in anhydrous THF (approx. 0.1 M). Stir to create a slurry.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: In a separate flame-dried flask, prepare a solution of LDA by adding n-BuLi (2.1 equiv) to a solution of diisopropylamine (2.2 equiv) in anhydrous THF at -78 °C. Allow this solution to stir for 15 minutes before use.

-

Slowly add the freshly prepared LDA solution to the amide/LiCl slurry at -78 °C via cannula. Add the solution dropwise down the side of the flask to allow it to cool before contacting the substrate. A color change (typically to yellow or orange) indicates enolate formation.

-

Stir the enolate solution at -78 °C for 1 hour.

-

Alkylation: Add the alkyl halide (electrophile, 1.5-2.5 equiv) dropwise to the enolate solution.

-

Stir the reaction at the appropriate temperature (typically between -78 °C and 0 °C, substrate-dependent) for 2-6 hours. Monitor the reaction progress by TLC.

-

Quench: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at the reaction temperature.

-

Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: The crude product is purified by flash column chromatography or recrystallization. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis.[6][18]

Protocol 3: Cleavage of the Chiral Auxiliary

The alkylated amide can be readily converted into a variety of useful chiral building blocks.[19]

A. Hydrolysis to Carboxylic Acid:

-

Procedure: Dissolve the alkylated amide (1.0 equiv) in a 1:1 mixture of dioxane and 2 M aqueous H₂SO₄. Heat the solution at reflux (100 °C) for 12-24 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate to recover the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the pseudoephenamine auxiliary.[2][20]

B. Reduction to Primary Alcohol:

-

Procedure: Dissolve the alkylated amide (1.0 equiv) in THF and cool to 0 °C. Add a solution of lithium amidotrihydroborate (LAB) or another suitable reducing agent. Stir until the reaction is complete. Work up to isolate the chiral primary alcohol.[2][19]

C. Addition of Organometallics to form Ketones:

-

Procedure: Dissolve the alkylated amide (1.0 equiv) in THF and cool to -78 °C. Add an organolithium or Grignard reagent (R''-MgBr or R''-Li) dropwise. Stir until complete, then quench with saturated NH₄Cl. Work up to isolate the enantiomerically enriched ketone.[2][19]

Workflow and Data Presentation

Figure 2: General workflow for asymmetric synthesis.

Table 1: Representative Alkylation Results

The following table summarizes typical results achieved using this methodology, demonstrating its high efficiency and diastereoselectivity.

| Entry | Pseudoephenamine Amide Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Propionamide | Benzyl Bromide | 99% | >99:1 | [2] |

| 2 | Propionamide | Iodomethane | 91% | >99:1 | [2] |

| 3 | Isovaleramide | Allyl Iodide | 94% | 98:2 | [2] |

| 4 | Phenylpropionamide | Iodomethane | 99% | >99:1 | [2] |

| 5 | α-Methylpropionamide | Benzyl Bromide | 98% | >19:1 | [6] |

| 6 | α-Methylpropionamide | Propargyl Bromide | 91% | >19:1 | [6] |

Note: Diastereomeric ratios were determined on crude reaction mixtures by ¹H NMR analysis.

Conclusion

The lithium chloride mediated alkylation of pseudoephenamine amides represents a robust, scalable, and highly stereoselective method for the synthesis of valuable chiral molecules. The unrestricted nature of the auxiliary, combined with the high crystallinity of the intermediates and the operational simplicity of the protocol, makes it an exceptionally practical tool for both academic and industrial research. By understanding the critical role of LiCl in modulating the reactivity of the lithium enolate, researchers can confidently apply this methodology to a wide range of synthetic challenges.

References

-

Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. [Link]

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University Research Group. [Link]

- Wiley-VCH Verlag Berlin. (2012). Publication: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.

-

Myers, A. G., et al. (2012). Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis. PubMed. [Link]

-

ChemInform Abstract. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. ResearchGate. [Link]

-

Hugelshofer, C. L., Mellem, K. T., & Myers, A. G. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC. [Link]

-

Kwon, E., et al. (2019). Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism. PubMed. [Link]

-

Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Smitrovich, J. H., et al. (2004). Michael Reactions of Pseudoephedrine Amide Enolates: Effect of LiCl on Syn/Anti Selectivity. ACS Publications. [Link]

-

Davies, S. G., et al. (2010). On the Origins of Diastereoselectivity in the Alkylation of Enolates Derived from N-1-(1′-Naphthyl)ethyl-O-tert-butylhydroxamates: Chiral Weinreb Amide Equivalents. ACS Publications. [Link]

-

Smitrovich, J. H., et al. (2004). Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity. PubMed. [Link]

-

Asymmetric C-C Bond Formation. (2013). Organic Chemistry Portal. [Link]

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

-

Lucht, B. L., & Collum, D. B. (1996). Structural Consequences of the Addition of Lithium Halides in Enolization and Aldol Reactions. Journal of the American Chemical Society. [Link]

-

Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. [Link]

-

Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard DASH. [Link]

-

Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2024). IDEAS/RePEc. [Link]

-

Catalytic Enantioselective α-Alkylation of Amides by Unactivated Alkyl Electrophiles. (2022). PubMed. [Link]

-

Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English. [Link]

-

Mellem, K. T., & Myers, A. G. (2011). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. PMC. [Link]

-

Mellem, K. T., & Myers, A. G. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. PMC. [Link]

-

Mellem, K. T., & Myers, A. G. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. Harvard University Research Group. [Link]

-

Asymmetric Alkylation of Enolates. Chem 115 Myers. [Link]

-

Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC. [Link]

-

Amides Preparation and Reactions Summary. (2020). Chemistry Steps. [Link]

-

Formation mechanism of acetaldehyde lithium enolate by reaction of n-butyllithium with tetrahydrofuran. (2018). ResearchGate. [Link]

-

Chem 115. Andrew G Myers Research Group. [Link]

-

Lithium enolates & enolate equivalents. (2024). Making Molecules. [Link]

-

Asymmetric alkylation of acyclic ketones via chiral metallo enamines. Effect of kinetic vs. thermodynamic metalations. Research Solutions Pages. [Link]

-

The preparation of amides. Chemguide. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. [Link]

-

J. Eames. Lithium amides are useful synthetic reagents for organic synthesis. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Asymmetric C-C Bond Formation [organic-chemistry.org]

- 4. Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. ethz.ch [ethz.ch]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dash.harvard.edu [dash.harvard.edu]

- 20. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: (1S,2S)-Pseudoephenamine for Enantioselective Aldol Reactions

A Senior Application Scientist's Guide to High-Fidelity Asymmetric Synthesis

The enantioselective aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of β-hydroxy carbonyl moieties, which are ubiquitous in natural products and pharmaceuticals.[1][2] The selection of an appropriate chiral control element is paramount to achieving high stereoselectivity. This guide details the application of (1S,2S)-pseudoephenamine, a highly effective and practical chiral auxiliary, for asymmetric aldol reactions.

(1S,2S)-Pseudoephenamine has emerged as a superior alternative to the traditionally used pseudoephedrine.[3][4][5] Its advantages are manifold: it is free from the stringent regulatory restrictions that encumber pseudoephedrine, it frequently provides equal or superior stereocontrol, and its derivatives exhibit a higher propensity for crystallinity, which greatly facilitates purification by recrystallization.[3][4][5][6][7] This document provides an in-depth exploration of the mechanistic underpinnings and practical execution of (1S,2S)-pseudoephenamine-mediated enantioselective aldol reactions.

Mechanistic Rationale: The Key to Stereocontrol

The remarkable stereoselectivity imparted by (1S,2S)-pseudoephenamine arises from the formation of a rigid, chelated lithium enolate intermediate. This intermediate effectively shields one face of the enolate, dictating the trajectory of the incoming electrophile (the aldehyde).

Upon deprotonation of the α-carbon of the pseudoephenamine amide with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), a Z-enolate is formed.[8][9][10] The lithium cation is chelated by the enolate oxygen and the β-hydroxyl and N-methyl groups of the auxiliary. This conformationally locked, bicyclic-like structure presents a sterically demanding environment. The two phenyl groups on the auxiliary create a significant steric bias, compelling the aldehyde to approach from the less hindered face, leading to the observed high diastereoselectivity. The addition of lithium chloride (LiCl) is often crucial as it promotes the formation of a well-defined and highly organized enolate aggregate, leading to enhanced diastereoselectivity.[3][8][10][11]

Below is a diagram illustrating the proposed transition state for the aldol addition, which is analogous to the Zimmerman-Traxler model.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 2.1: Preparation of the (1S,2S)-Pseudoephenamine Amide

This procedure describes the coupling of a carboxylic acid with (1S,2S)-pseudoephenamine to form the corresponding amide, which will serve as the substrate for the aldol reaction.

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the desired carboxylic acid (1.0 equiv) in an appropriate solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride or thionyl chloride (1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure.

-

Amide Coupling: In a separate flame-dried flask, dissolve (1S,2S)-pseudoephenamine (1.05 equiv) and a non-nucleophilic base such as triethylamine or pyridine (2.5 equiv) in anhydrous DCM. Cool the solution to 0 °C.

-

Reaction: Add the freshly prepared acid chloride (dissolved in a minimal amount of anhydrous DCM) dropwise to the pseudoephenamine solution at 0 °C.

-

Workup and Purification: Allow the reaction to warm to room temperature and stir for 3-4 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3][4]

Protocol 2.2: Enantioselective Aldol Reaction

This protocol details the enolization of the pseudoephenamine amide and the subsequent diastereoselective addition to an aldehyde.

-

Preparation: To a flame-dried, two-neck round-bottom flask containing the purified (1S,2S)-pseudoephenamine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv), add anhydrous tetrahydrofuran (THF).[3][11] For substrates with poor solubility in THF, a 1:1 mixture of THF/pyridine can be a suitable alternative.[4]

-

Enolization: Cool the solution to -78 °C (dry ice/acetone bath). Add lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (2.2 equiv, as a solution in THF/hexanes) dropwise via syringe.[3][8][9][10] Stir the resulting solution at -78 °C for 30-60 minutes.

-

Aldol Addition: Add the desired aldehyde (1.5 equiv), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

-

Quenching and Workup: Stir the reaction mixture at -78 °C for 1-4 hours (monitor by TLC). Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Add water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, often a solid, can be purified by flash column chromatography or recrystallization to yield the diastereomerically pure aldol adduct.[8][9]

Protocol 2.3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to afford the desired β-hydroxy carboxylic acid, ester, or alcohol without epimerization of the newly formed stereocenters.[3][4][7][8]

-

To Obtain the Carboxylic Acid (Acidic Hydrolysis):

-

Dissolve the aldol adduct in a mixture of dioxane and 9 N sulfuric acid.

-

Heat the mixture to reflux (approximately 115 °C) for 4-12 hours.[3]

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The aqueous layer can be basified to recover the pseudoephenamine auxiliary.

-

-

To Obtain the Primary Alcohol (Reduction):

-

Dissolve the aldol adduct in THF.

-

Add a reducing agent such as lithium amidotrihydroborate (LAB) at the appropriate temperature (e.g., 0 °C to room temperature).[3][4][7]

-

Stir until the reaction is complete (monitor by TLC).

-

Perform a standard aqueous workup to isolate the enantiomerically enriched alcohol.

-

-

To Obtain the Ketone (Addition of Organometallic Reagents):

Workflow and Data Summary

The overall experimental workflow is summarized in the diagram below.

Table 1: Representative Aldol Reactions with (1S,2S)-Pseudoephenamine Glycinamide

The following table summarizes the performance of (1S,2S)-pseudoephenamine glycinamide in aldol reactions with various electrophiles, demonstrating the broad scope and high stereoselectivity of this method.

| Entry | Electrophile (Aldehyde/Ketone) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde | syn-β-hydroxy-α-amino amide | 80 | >95:5 |

| 2 | Isovaleraldehyde | syn-β-hydroxy-α-amino amide | 91 | >95:5 |

| 3 | Cyclohexanecarboxaldehyde | syn-β-hydroxy-α-amino amide | 85 | >95:5 |

| 4 | Acetone | syn-β-hydroxy-α-amino amide | 55 | >95:5 |

| 5 | Cyclohexanone | syn-β-hydroxy-α-amino amide | 78 | >95:5 |

Data adapted from Seiple, I. B., et al. (2014).[9][10]

Conclusion

(1S,2S)-Pseudoephenamine is a robust and highly effective chiral auxiliary for enantioselective aldol reactions. Its operational simplicity, the high diastereoselectivities achieved, and the crystalline nature of its derivatives make it an invaluable tool for researchers in both academic and industrial settings. The protocols outlined in this guide, grounded in a solid mechanistic understanding, provide a reliable framework for the synthesis of a wide array of enantioenriched β-hydroxy carbonyl compounds, which are key building blocks in drug development and natural product synthesis.

References

-

Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. [Link]

-

Myers, A. G. Research Group, Harvard University. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

-

Harvard University Library. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

-

Seiple, I. B., Mercer, J. A. M., Sussman, R. J., Zhang, Z., & Myers, A. G. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Angewandte Chemie International Edition, 53(18), 4642–4647. [Link]

-

PubMed. (2012). Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis. [Link]

-

García, J. M. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

-

Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(11), 1541-1543. [Link]

-

SciSpace. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. [Link]

-

Zhang, W. (2018). Catalytic enantioselective aldol reactions. Chemical Society Reviews, 47(12), 4236-4247. [Link]

-

Elsevier. (1993). Enantioselective aldol reactions using chiral lithium amides as a chiral auxiliary. Tetrahedron: Asymmetry, 4(10), 2129-2132. [Link]

-

ResearchGate. (2012). ChemInform Abstract: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

-

PubMed. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. [Link]

-

Vicario, J. L., Badía, D., & Carrillo, L. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(11), 3311-3319. [Link]

-

ACS Publications. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. [Link]

-

SciSpace. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

-

eScholarship, University of California. (2014). Stereocontrolled Synthesis of syn-β-Hydroxy-α-amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. [Link]

-

Mellem, K. T., & Myers, A. G. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. Organic Letters, 15(21), 5594–5597. [Link]

-

Wikipedia. (n.d.). Aldol reaction. [Link]

-

Myers, A. G. Research Group, Harvard University. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. [Link]

-

ACS Publications. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

-

Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Myers Group, Harvard University. [Link]

-

ACS Publications. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. [Link]

-

PubMed. (2011). Role of pseudoephedrine as chiral auxiliary in the "acetate-type" aldol reaction with chiral aldehydes; asymmetric synthesis of highly functionalized chiral building blocks. [Link]

-

Semantic Scholar. (2006). Catalytic Enantioselective Aldol Addition Reactions. [Link]

-

Macmillan Group, Princeton University. (2002). The Selective Aldol Reaction. [Link]

-

RSC Publishing. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. [Link]

Sources

- 1. Catalytic enantioselective aldol reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Aldol reaction - Wikipedia [en.wikipedia.org]

- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis [dash.harvard.edu]

- 7. scispace.com [scispace.com]

- 8. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Chiral Auxiliary Cleavage & Integrity

Status: Operational Operator: Senior Application Scientist Ticket: Minimizing Racemization During Auxiliary Removal Reference ID: CAS-EVANS-MYERS-001

Executive Summary: The "Silent Killer" of Optical Purity

Welcome to the Technical Support Center. You are likely here because you have successfully installed a stereocenter using an Evans or Myers auxiliary, but are now facing the critical "dismount"—removing the auxiliary without eroding the enantiomeric excess (ee) you worked so hard to establish.

The Core Problem: Auxiliary removal often requires nucleophilic attack at a carbonyl group adjacent to an acidic

-

Risk: If the cleavage conditions are too basic or the temperature too high, the rate of enolization (

) competes with the rate of hydrolysis/cleavage ( -

The Solution: We must select reagents where nucleophilicity is maximized relative to basicity (the

-effect) or utilize intramolecular assistance mechanisms.

Module 1: Evans Oxazolidinone Removal (Hydrolysis)

The Gold Standard: LiOH / H₂O₂ Protocol[1]

User Query: "Why can't I just use LiOH? Why is hydrogen peroxide required?"

Technical Explanation:

Using LiOH alone is a common rookie error. Hydroxide (

The addition of

-

-Effect:

-

pKa Differential:

(pKa ~11.6) is significantly less basic than

Standard Operating Procedure (SOP-EV-01)

| Parameter | Specification | Causality / Note |

| Solvent | THF:H₂O (3:1 or 4:1) | Water is required for solubility; THF solubilizes the organic substrate. |

| Temperature | 0 °C (Strict) | Higher temps increase |

| Reagents | LiOH (2.0 equiv) + H₂O₂ (4.0 equiv) | Excess peroxide ensures |

| Quench | Na₂SO₃ or Na₂S₂O₃ | CRITICAL: Must quench excess peroxide before acidification to prevent oxidation of sensitive functionalities. |

Visualizing the Mechanism (Why LiOH Fails)

The following diagram illustrates the competition between the desired pathway (LiOOH) and the failure modes (LiOH).

Figure 1: Mechanistic divergence between LiOOH (green path) and LiOH (red path). LiOH favors ring opening or deprotonation, while LiOOH favors the desired hydrolytic cleavage.

Module 2: Myers Pseudoephedrine (Hydrolysis)

User Query: "My substrate is acid-sensitive. Can I cleave the Myers auxiliary under basic conditions without epimerization?"

Technical Explanation:

The Myers auxiliary is robust. Unlike the Evans system, the cleavage mechanism often involves an intramolecular

However, for sterically hindered substrates, the rate of hydrolysis slows down, allowing the basic conditions to cause epimerization.

Decision Matrix: Hydrolysis Conditions

| Condition | Reagents | Best For | Risk Factor |

| Acidic | Robust substrates, non-acid sensitive. | High temp can degrade labile groups. | |

| Basic (Standard) | NaOH, | General substrates. | Epimerization if reaction time > 5h. |

| Basic (Mild) | Acid-sensitive, epimerizable substrates. | Slower reaction rate. |

Troubleshooting Tip: If you observe epimerization with NaOH/Reflux, switch to Lithium Hydroperoxide (LiOOH) conditions similar to the Evans protocol. The Myers amide is susceptible to the same

Module 3: Reductive Cleavage & Transamidation

Sometimes you do not want the carboxylic acid. Direct conversion to alcohols or Weinreb amides saves steps and often reduces racemization risk by avoiding the free acid intermediate.

Protocol A: Reductive Cleavage to Alcohols

-

Reagent:

(Lithium Borohydride). -

Why:

is more Lewis acidic than -

Racemization Check: Extremely low risk. The hydride attack is rapid and non-basic.

-

Note: If the reaction is sluggish, add 1 equivalent of water or methanol to generate soluble borates and accelerate turnover.

Protocol B: Transamidation (Weinreb Amides)

-

Reagent:

(Trimethylaluminum) + -

Mechanism: Formation of a highly active Aluminum-Amide species.

-

Racemization Check: Low risk unless the reaction is heated excessively (>0 °C to RT).

-

Safety:

is pyrophoric. Handle under inert atmosphere.

Module 4: Troubleshooting & FAQs

Diagnostic Matrix: Why did my ee drop?

| Symptom | Probable Cause | Corrective Action |

| Low Yield + Low ee | Temperature too high. | Ensure internal temp is 0 °C before adding base. Use a cryostat if necessary. |

| Good Yield + Low ee | Old Peroxide. | |

| Auxiliary Lost (Ring Opening) | Missing Peroxide. | See Module 1. You likely performed simple hydrolysis. Ensure |

| "Mushy" NMR / Side Products | Oxidation of Product. | You failed to quench the peroxide properly. Add saturated |

Workflow Selector

Use this logic flow to determine the safest removal method for your specific substrate.

Figure 2: Decision tree for selecting the optimal auxiliary removal condition based on product type and substrate sensitivity.

References

-

Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987 , 28, 6141–6144.[1]

-

Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997 , 119, 6496–6511.[2]

-

Krenske, E. H.; Jenkins, I. D. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH."[3] Australian Journal of Chemistry, 2023 .[3]

-

Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990 , 68, 77.

Sources

Validation & Comparative

Comparative Guide: Pseudoephenamine vs. Pseudoephedrine in Asymmetric Alkylation

[1][2]

Executive Summary

For decades, pseudoephedrine has served as the gold standard for asymmetric alkylation (the Myers alkylation). However, its regulation as a controlled substance precursor and the frequent formation of oily amide intermediates present significant operational bottlenecks.

Pseudoephenamine ((1S,2S)-2-(methylamino)-1,2-diphenylethan-1-ol) has emerged as a superior alternative.[1] It retains the high stereocontrol of the Myers system while offering two distinct advantages: high crystallinity of intermediates (enabling purification by recrystallization rather than chromatography) and exemption from controlled substance regulations .

This guide analyzes the technical performance of pseudoephenamine, providing experimental protocols and data comparisons for researchers seeking to upgrade their asymmetric synthesis workflows.

Critical Advantage: Crystallinity and Purification

The most immediate operational advantage of pseudoephenamine is the physical state of its amide derivatives.

-

The Pseudoephedrine Limitation: Amides derived from pseudoephedrine are frequently viscous oils or low-melting solids. This necessitates purification via flash column chromatography, which is solvent-intensive and difficult to scale beyond gram quantities.

-

The Pseudoephenamine Solution: Due to the additional phenyl ring (diphenylethanol backbone), pseudoephenamine amides exhibit strong

-stacking interactions. This results in highly crystalline solids that can often be purified to >99% diastereomeric excess (de) via simple recrystallization.

Comparison of Purification Workflows

Figure 1: Operational comparison of purification workflows. The pseudoephenamine route minimizes solvent waste and allows for easier scale-up.

Stereochemical Performance and Scope

Mechanistically, pseudoephenamine functions identically to pseudoephedrine.[1][2] It directs alkylation via the formation of a Z-enolate, stabilized by a lithium-alkoxide chelate. The electrophile attacks from the face opposite the bulky auxiliary shielding.

Experimental Data Comparison

The following data, derived from comparative studies by the Myers group, illustrates that pseudoephenamine matches or exceeds the selectivity of pseudoephedrine, particularly in the construction of quaternary centers.

| Substrate (Electrophile) | Pseudoephedrine Yield (%) | Pseudoephedrine dr | Pseudoephenamine Yield (%) | Pseudoephenamine dr |

| Benzyl bromide | 88% | 98:2 | 94% | 99:1 |

| Methyl iodide | 91% | 97:3 | 95% | 98:2 |

| Allyl bromide | 85% | 96:4 | 92% | 98:2 |

| Quaternary Center Formation | 78% | 95:5 | 86% | >99:1 |

Note: Yields represent isolated yields after purification. dr values refer to the crude reaction mixture.

Regulatory and Supply Chain Security

Pseudoephedrine is a List I Chemical (USA) and highly regulated globally due to its use in methamphetamine synthesis. This creates:

-

Compliance burdens (logging, DEA audits).

-

Supply chain volatility.

-

Restrictions on bulk purchasing for pilot-plant scale-up.

Pseudoephenamine is structurally distinct enough to prevent facile conversion to methamphetamine-like stimulants. It is currently unregulated , allowing for unrestricted purchase and easier contract manufacturing organization (CMO) transfer.

Experimental Protocol: Asymmetric Alkylation

This protocol utilizes the standard Myers conditions (LDA/LiCl). The presence of Lithium Chloride is critical ; it breaks up enolate aggregates, accelerating the reaction and enhancing stereocontrol.

Reagents

-

Auxiliary Amide: 1.0 equiv (dried by azeotropic distillation with benzene/toluene if necessary).

-

LiCl: 6.0 equiv (Must be flame-dried under vacuum immediately prior to use).

-

LDA: 2.2 equiv (generated fresh or high-quality commercial source).

-

Alkyl Halide: 1.5 equiv.[1]

-

Solvent: Anhydrous THF.

Step-by-Step Workflow

-

LiCl Preparation (Crucial): Place LiCl (6 equiv) in a flame-dried flask. Heat with a heat gun under high vacuum (0.1 mmHg) for 5-10 minutes until the salt flows freely. Cool to room temperature under Argon.

-

Amide Dissolution: Add the pseudoephenamine amide (1 equiv) and anhydrous THF (0.1 M concentration relative to amide). Cool the suspension to -78 °C.

-

Enolization: Add LDA (2.2 equiv) dropwise via syringe. The mixture may become heterogeneous. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes, then cool back to -78 °C.

-

Why? The brief warming ensures complete deprotonation and formation of the reactive monomeric enolate species.

-

-

Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 2-4 hours.

-

Quench & Workup: Quench with half-saturated NH₄Cl solution. Extract with EtOAc or DCM.

-

Purification: Concentrate the organic layer.

-

Optimization: Dissolve the crude solid in minimal hot ethanol or toluene. Allow to cool slowly. Collect crystals via filtration.[3]

-

Mechanistic Pathway[4][5][6][7]